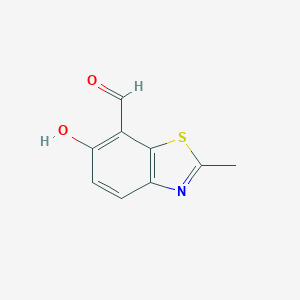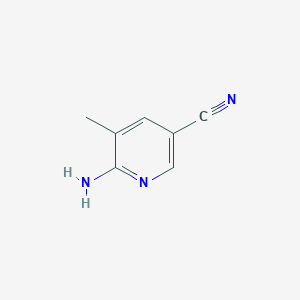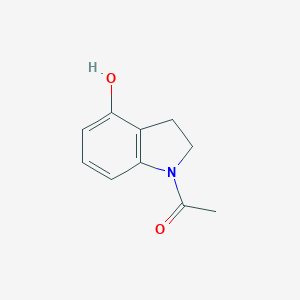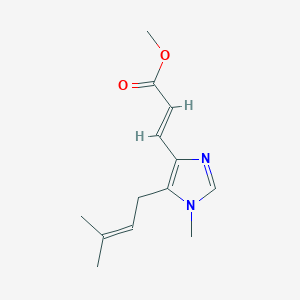![molecular formula C22H27N5O8S B070497 (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine CAS No. 181145-52-8](/img/structure/B70497.png)
(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors in the body, leading to a decrease in the activity of certain pathways or processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine vary depending on the specific application and the concentration used. In medicine, it has been shown to have anti-cancer and anti-inflammatory effects, as well as potential neuroprotective effects. In agriculture, it has been shown to have herbicidal and pesticidal effects. In materials science, it has been shown to have catalytic and electronic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine in lab experiments include its potential as a versatile compound with various applications in different fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine include further studies on its potential as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent in medicine. In agriculture, further studies on its potential as a pesticide and herbicide are needed. In materials science, further studies on its catalytic and electronic properties are needed. Additionally, further research is needed to fully understand its mechanism of action and potential side effects in all applications.
Méthodes De Synthèse
The synthesis of (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine involves the reaction of (E)-2,5-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-b]thieno[2,3-e]pyridine-3-carboxylic acid with 2-(2-chloroethoxy)ethylamine and morpholine. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified by various methods such as recrystallization or chromatography.
Applications De Recherche Scientifique
(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a treatment for neurological disorders. In agriculture, it has been studied for its potential as a pesticide and herbicide. In materials science, it has been studied for its potential as a catalyst and as a component in electronic devices.
Propriétés
Numéro CAS |
181145-52-8 |
|---|---|
Nom du produit |
(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine |
Formule moléculaire |
C22H27N5O8S |
Poids moléculaire |
521.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine |
InChI |
InChI=1S/C18H23N5O4S.C4H4O4/c1-21-13-15-17(20-27-12-9-23-7-10-26-11-8-23)14-5-3-4-6-16(14)22(2)28(24,25)18(15)19-21;5-3(6)1-2-4(7)8/h3-6,13H,7-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b20-17+;2-1+ |
Clé InChI |
TYHXTVNIVMCRIX-ZUTPTFRTSA-N |
SMILES isomérique |
CN1C=C2/C(=N/OCCN3CCOCC3)/C4=CC=CC=C4N(S(=O)(=O)C2=N1)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1C=C2C(=NOCCN3CCOCC3)C4=CC=CC=C4N(S(=O)(=O)C2=N1)C.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CN1C=C2C(=NOCCN3CCOCC3)C4=CC=CC=C4N(S(=O)(=O)C2=N1)C.C(=CC(=O)O)C(=O)O |
Synonymes |
2H-Pyrazolo(3,4-c)(2,1)benzothiazepin-4(9H)-one, 2,9-dimethyl-, O-(2-( 4-morpholinyl)ethyl)oxime, 10,10-dioxide, (Z)-2-butenedioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)





![3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B70437.png)
![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)


![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)
